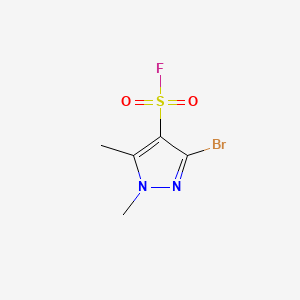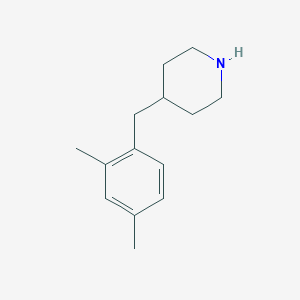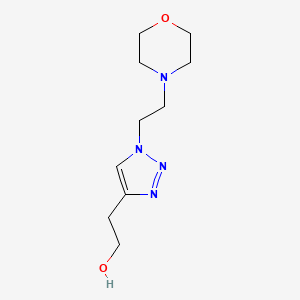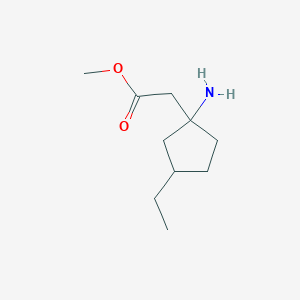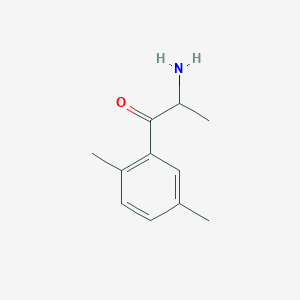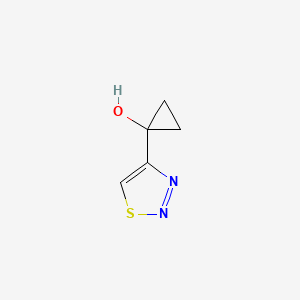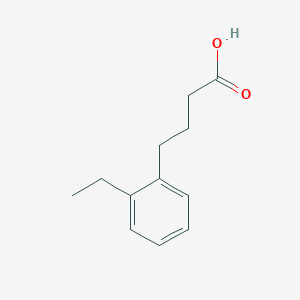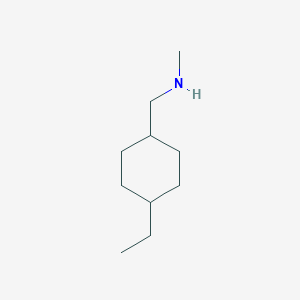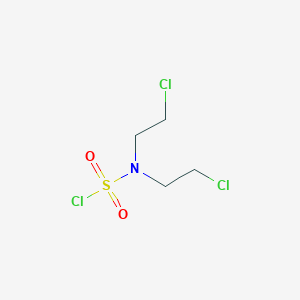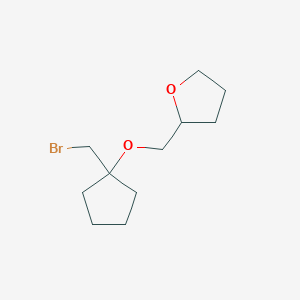![molecular formula C24H27N3O5 B13618870 tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group linked to a phenoxyethyl chain, which is further connected to a dihydroisoquinoline amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate typically involves multiple steps:
Formation of the dihydroisoquinoline amide: This step involves the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline with an appropriate amine under controlled conditions.
Attachment of the phenoxyethyl chain: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide.
Introduction of the tert-butyl carbamate group: This final step involves the reaction of the intermediate product with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.
Reduction: Reduced forms of the compound, particularly at the carbonyl group.
Substitution: Substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can act as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine
Drug Development:
Biological Probes: It can be used in the development of biological probes for studying enzyme activities and protein interactions.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various industrial chemical reactions.
Wirkmechanismus
The mechanism by which tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate exerts its effects involves interactions with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The phenoxyethyl chain may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-ethanolamine: Another compound featuring a tert-butyl carbamate group, used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: Similar in structure, used in the synthesis of various organic compounds.
Uniqueness
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C24H27N3O5 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[3-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H27N3O5/c1-24(2,3)32-23(30)25-12-13-31-17-9-7-8-16(14-17)26-21(28)20-15-27(4)22(29)19-11-6-5-10-18(19)20/h5-11,14-15H,12-13H2,1-4H3,(H,25,30)(H,26,28) |
InChI-Schlüssel |
VEJSEZVJVOMSKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


